molecular formula C7H9Cl3N2O B14581245 2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide CAS No. 61555-50-8

2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide

Cat. No.: B14581245
CAS No.: 61555-50-8
M. Wt: 243.5 g/mol
InChI Key: KQFWGFFYDXVHRT-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide is a chemical compound characterized by the presence of trichloromethyl, cyanomethyl, and propyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide typically involves the reaction of trichloroacetyl chloride with cyanomethylamine and propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then isolated and purified using techniques such as distillation, crystallization, or filtration.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alcohols are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Methyl derivatives or other reduced forms.

    Substitution: Hydroxylated, aminated, or alkoxylated derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The cyanomethyl group may also contribute to the compound’s reactivity and biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N,N-bis(cyanomethyl)acetamide
  • 2,2,2-Trichloro-N-(cyanomethyl)-N-ethylacetamide
  • 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide

Uniqueness

2,2,2-Trichloro-N-(cyanomethyl)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. This can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

61555-50-8

Molecular Formula

C7H9Cl3N2O

Molecular Weight

243.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(cyanomethyl)-N-propylacetamide

InChI

InChI=1S/C7H9Cl3N2O/c1-2-4-12(5-3-11)6(13)7(8,9)10/h2,4-5H2,1H3

InChI Key

KQFWGFFYDXVHRT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC#N)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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